molecular formula C8H15NO B1524561 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine CAS No. 1341434-62-5

7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine

Cat. No. B1524561
CAS RN: 1341434-62-5
M. Wt: 141.21 g/mol
InChI Key: WVSGHWGXPGVBQE-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine is a chemical compound with the CAS Number: 1341434-62-5 . It has a molecular weight of 141.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO/c1-8(2)6(9)5-3-4-10-7(5)8/h5-7,9H,3-4H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Asymmetric Synthesis

7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine derivatives are synthesized via Aza-Diels-Alder reactions, showcasing their utility in asymmetric synthesis. These reactions involve chiral iminium ions and cyclopentadiene, highlighting the compound's role in producing amino acid derivatives with potential application in asymmetric catalysis and synthesis of biologically active molecules (Waldmann & Braun, 1991).

Molecular Structure Analysis

The gas phase molecular structure of a closely related compound, 7-oxabicyclo[2.2.1]heptane, was elucidated using electron diffraction and rotational constants, providing insights into bond lengths, bond angles, and structural dynamics. This research contributes to understanding the structural aspects of bicyclic compounds and their electronic properties (Oyanagi et al., 1975).

Synthesis of Bicyclic β-Lactams

The synthesis of bicyclic tetrahydrofuran-fused β-lactams from cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones showcases another application. These β-lactams are precursors to methyl cis-3-aminotetrahydrofuran-2-carboxylates, underlining the compound's versatility in creating frameworks relevant to drug discovery and development (Mollet, D’hooghe, & Kimpe, 2012).

Novel Terpenoid Insect Repellent

A derivative, identified from the defensive secretion of a milliped, acts as a potent insect repellent. This discovery highlights the potential of this compound derivatives in developing natural, environmentally friendly pest control agents (Smolanoff et al., 1975).

Synthesis of Zinc(II) Macrocyclic Complexes

Research into the synthesis and crystal structure of zinc(II) macrocyclic heptaaza Schiff-base complexes, incorporating derivatives of this compound, indicates their importance in coordination chemistry and potential applications in catalysis and material science (Keypour et al., 2003).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H227, H302, H315, H318, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2)6(9)5-3-4-10-7(5)8/h5-7H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSGHWGXPGVBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C1OCC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine
Reactant of Route 6
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine

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